2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
Description
The structure features a [1,2,4]triazolo[4,3-a]pyridine core, a 4-fluorophenyl group at the acetamide’s α-position, and a branched alkyl chain at the amide nitrogen. These structural elements are critical for interactions with biological targets such as topoisomerase II (TopoII), as evidenced by related compounds that intercalate DNA, induce cell cycle arrest (e.g., G2/M phase), and trigger apoptosis in cancer cells like Caco-2 .
Properties
Molecular Formula |
C19H21FN4O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C19H21FN4O/c1-13(2)11-16(19-23-22-17-5-3-4-10-24(17)19)21-18(25)12-14-6-8-15(20)9-7-14/h3-10,13,16H,11-12H2,1-2H3,(H,21,25) |
InChI Key |
OCZCFZOOBMEXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetamide Group: The final step involves the coupling of the triazolopyridine intermediate with an acetamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide. Research conducted on related triazole derivatives demonstrated substantial anticonvulsant activity in animal models. For example, specific derivatives showed an increase in latency for convulsions and a reduction in the duration of seizures when administered to rats subjected to chemically induced convulsions .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Latency Increase (%) | Duration Reduction (%) |
|---|---|---|
| Compound A | 57.1 | 33.4 |
| Compound B | 67.3 | 31.5 |
| Compound C | 28.6 | 38.9 |
Antifungal Properties
The compound also exhibits antifungal activity against various strains of fungi. In a study evaluating the antifungal efficacy of triazole derivatives, it was found that certain derivatives showed significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans. This suggests that the structural characteristics of the triazole ring contribute to enhanced antifungal activity .
Table 2: Antifungal Activity Against Common Pathogens
| Compound Name | Minimum Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Compound D | 15 | S. aureus |
| Compound E | 12 | C. albicans |
Potential in Cancer Therapy
Emerging evidence suggests that compounds with triazole moieties may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. Research is ongoing to elucidate the exact pathways through which these compounds exert their effects on cancer cells.
Case Study: Triazole Derivatives in Cancer Research
A study investigating the effects of various triazole derivatives on cancer cell lines revealed that some compounds significantly inhibited cell proliferation and induced apoptosis in human cancer cells. The results indicate that modifications to the triazole structure can enhance anticancer activity, making it a promising area for further exploration .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of triazole-containing compounds, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Research Findings on Neuroprotection
In vitro studies have shown that certain derivatives can reduce neuronal cell death induced by toxic agents, highlighting their potential as therapeutic agents for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Example Compound : 2-{[6-(4-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}-N-[4-(Trifluoromethoxy)Phenyl]Acetamide ()
- Structural Differences :
- Core: Pyridazine (six-membered, two nitrogen atoms) vs. pyridine (six-membered, one nitrogen) in the triazolo-fused system.
- Substituents: A sulfanyl linker and trifluoromethoxyphenyl group in the pyridazine derivative vs. a branched alkyl chain in the target compound.
- Functional Impact: The pyridazine core may alter electronic properties and DNA intercalation efficiency compared to pyridine-based systems.
Pyrrolo-Triazolo-Pyrazine Derivatives
Example Compound: N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)-2-(4-Cyanophenyl)Acetamide ()
- Structural Differences: Core: A fused pyrrolo-triazolo-pyrazine system, increasing molecular complexity and rigidity. Substituents: Cyanophenyl group (electron-withdrawing) vs. fluorophenyl (electron-withdrawing but less polar).
- Functional Impact: The cyanophenyl group may enhance binding to kinases or proteases via polar interactions. Cyclopentyl substitution likely improves metabolic stability compared to linear alkyl chains .
Thieno-Triazolo-Diazepine Derivatives
Example Compound: 2-((S)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6H-Thieno[3,2-f][1,2,4]Triazolo[4,3-a][1,4]Diazepin-6-yl)-N-(4-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Oxy)Acetamido)Butyl)Acetamide ()
- Structural Differences: Core: A thieno-triazolo-diazepine system, enabling proteolysis-targeting chimera (PROTAC) activity. Substituents: Chlorophenyl and dioxopiperidinyl groups facilitate E3 ligase recruitment and protein degradation.
- Functional Impact :
Simplified Fluorophenyl Acetamides
Example Compound : N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide ()
- Structural Differences :
- Lacks the triazolo heterocycle, relying on naphthalene for aromatic interactions.
Mechanistic and Pharmacokinetic Insights
- TopoII Inhibition: The target compound’s fluorophenyl and triazolo-pyridine groups are critical for DNA intercalation, akin to related quinoxaline derivatives ().
- Solubility vs. Potency : Pyridazine derivatives () trade aqueous solubility for enhanced membrane permeability due to trifluoromethoxy groups.
- Targeted Degradation: Thieno-triazolo-diazepines () exemplify a shift from enzymatic inhibition to protein degradation, broadening therapeutic applicability.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through various studies and data.
Synthesis
The synthesis of this compound involves several steps beginning with the formation of the triazole and pyridine moieties. The synthesis pathway typically includes:
- Formation of Triazole : The initial step involves reacting appropriate precursors to form the triazole ring.
- Pyridine Integration : The triazole is then coupled with a pyridine derivative to create the desired structure.
- Final Acetamide Formation : The final step involves the acetamide formation, which enhances the compound's biological activity.
The yield and purity of the synthesized compound are crucial for its subsequent biological evaluation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The specific compound may exhibit:
- Inhibition against Gram-positive and Gram-negative bacteria .
- Fungal inhibition , particularly against strains like Candida albicans.
Anti-tubercular Activity
A study focusing on derivatives related to this compound suggests potential anti-tubercular activity. Compounds exhibiting structural similarities have shown IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis . This suggests that our compound may also possess similar efficacy.
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HEK-293) indicate that many derivatives are non-toxic at therapeutic concentrations, making them suitable candidates for further development in cancer therapy .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many compounds in this class act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : The presence of fluorine substituents may enhance binding affinity to target receptors, increasing biological efficacy.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
